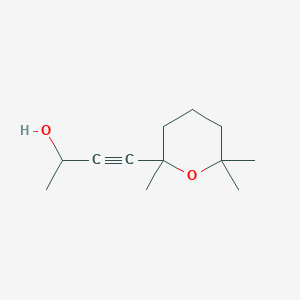![molecular formula C15H14N2O5 B5235602 ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B5235602.png)
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid, also known as DFPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In material science, this compound has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. In environmental science, this compound has been investigated as a potential adsorbent for the removal of heavy metals from wastewater.
Mechanism of Action
The exact mechanism of action of ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two inflammatory mediators that are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of this compound's potential applications in drug delivery, particularly for the targeted delivery of anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with furoyl chloride, followed by the reaction of the resulting compound with 2,5-dimethylphenylamine. The final step involves the reaction of the intermediate product with oxalyl chloride, resulting in the formation of this compound.
properties
IUPAC Name |
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-7-12(9(2)22-8)13(18)16-10-3-5-11(6-4-10)17-14(19)15(20)21/h3-7H,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVNWKHPQRAUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5235549.png)
![N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5235557.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)

![1-ethyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5235567.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5235595.png)

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5235610.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)
